molecular formula C16H13F2N3O B1262586 (+)-Flutriafol CAS No. 586965-70-0

(+)-Flutriafol

Cat. No.: B1262586
CAS No.: 586965-70-0
M. Wt: 301.29 g/mol
InChI Key: JWUCHKBSVLQQCO-UHFFFAOYSA-N
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Description

(+)-Flutriafol: is a chiral triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops. It is known for its effectiveness against a broad spectrum of fungi, including those that cause powdery mildew, rusts, and leaf spots. The compound is characterized by its high stability and long-lasting protective effects, making it a valuable tool in integrated pest management strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Flutriafol typically involves the following steps:

    Formation of the triazole ring: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chiral center: This step often involves asymmetric synthesis or chiral resolution techniques to ensure the desired enantiomer is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes:

    Batch or continuous flow reactors: These are used to control reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality control: Rigorous testing is conducted to ensure the product meets industry standards for efficacy and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (+)-Flutriafol can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants, leading to the formation of various metabolites.

    Reduction: The compound can also be reduced under specific conditions, although this is less common in its typical applications.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others, potentially altering its fungicidal properties.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, and other oxidants are commonly used.

    Reducing agents: Sodium borohydride and lithium aluminum hydride can be employed for reduction reactions.

    Catalysts: Metal catalysts such as palladium or platinum are often used to facilitate these reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed to understand the compound’s behavior in different environments.

Scientific Research Applications

Chemistry: (+)-Flutriafol is used as a model compound in studies of chiral synthesis and enantioselective reactions. Its synthesis and reactions provide insights into the behavior of chiral triazoles.

Biology: In biological research, this compound is studied for its effects on fungal cell membranes and its interactions with fungal enzymes. It serves as a tool to understand the mechanisms of fungal resistance and the development of new fungicides.

Industry: In the agricultural industry, this compound is a key component in fungicidal formulations used to protect crops, thereby enhancing yield and quality.

Mechanism of Action

(+)-Flutriafol exerts its fungicidal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death. The compound’s chiral nature enhances its binding affinity and specificity for the target enzyme, making it highly effective against a wide range of fungal pathogens.

Comparison with Similar Compounds

    Tebuconazole: Another triazole fungicide with a similar mode of action but different chemical structure.

    Propiconazole: Known for its broad-spectrum activity, it shares the same target enzyme but differs in its pharmacokinetics.

    Difenoconazole: A triazole fungicide with a similar spectrum of activity but distinct chemical properties.

Uniqueness: (+)-Flutriafol is unique due to its chiral nature, which enhances its specificity and efficacy. Its long-lasting protective effects and high stability make it a preferred choice in many agricultural applications. Additionally, its synthesis and reactions provide valuable insights into the behavior of chiral triazoles, making it a significant compound in both research and industry.

Properties

IUPAC Name

1-(2-fluorophenyl)-1-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-13-7-5-12(6-8-13)16(22,9-21-11-19-10-20-21)14-3-1-2-4-15(14)18/h1-8,10-11,22H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUCHKBSVLQQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=NC=N2)(C3=CC=C(C=C3)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040727
Record name Flutriafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76674-21-0
Record name Flutriafol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76674-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flutriafol [BSI:ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flutriafol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, α-(2-fluorophenyl)-α-(4-fluorophenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (RS)-2,4'-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)benzhydryl alcohol
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Record name FLUTRIAFOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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